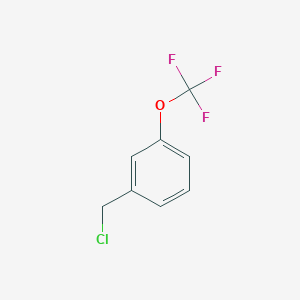

3-(Trifluoromethoxy)benzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIGSVZJAYCTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80535123 | |

| Record name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89807-43-2 | |

| Record name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Trifluoromethoxy)benzyl chloride physical and chemical properties

An In-Depth Technical Guide to 3-(Trifluoromethoxy)benzyl chloride

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, fluorinated intermediates are indispensable tools for tailoring the physicochemical properties of target molecules. Among these, this compound (CAS No. 89807-43-2) has emerged as a crucial and highly versatile building block. Its unique molecular architecture, featuring a reactive benzyl chloride moiety and a lipophilic, electron-withdrawing trifluoromethoxy group, provides chemists and drug development professionals with a powerful reagent for introducing these desirable properties into a wide range of molecular scaffolds.

This guide offers an in-depth exploration of the core physical and chemical properties of this compound, its synthesis, reactivity, and key applications, with a focus on providing practical insights for researchers in the pharmaceutical, agrochemical, and fine chemical industries.

Section 1: Core Properties and Specifications

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe utilization in research and development.

Physicochemical Data Summary

The essential properties of this compound are summarized in the table below. This data provides the foundational knowledge required for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 89807-43-2 | [1][2][3] |

| Molecular Formula | C₈H₆ClF₃O | [1][2][3] |

| Molecular Weight | 210.58 g/mol | [1] |

| Synonyms | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene; 3-(Chloromethyl)phenyl trifluoromethyl ether | [2][3] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 189.4 ± 35.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform) | |

| Purity | Typically ≥ 98.0% |

Structural and Reactivity Insights

The utility of this compound stems directly from its two key functional components:

-

The Benzyl Chloride Moiety : This group renders the benzylic carbon highly electrophilic, making it susceptible to nucleophilic attack. This is the primary site of reactivity, positioning the compound as an effective benzylating agent for a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions.

-

The 3-(Trifluoromethoxy) Group : Positioned at the meta position, the -OCF₃ group exerts a significant influence on the molecule's properties. It is strongly electron-withdrawing, which can modulate the reactivity of the benzyl chloride. Furthermore, the trifluoromethoxy group is highly lipophilic, a characteristic often sought in drug design to enhance membrane permeability and improve pharmacokinetic profiles.

Section 2: Synthesis and Manufacturing

The industrial production of this compound is a critical process that ensures a reliable supply of this high-purity intermediate for downstream applications.

Industrial Synthesis Pathway

The most common industrial synthesis route involves the side-chain chlorination of 3-(trifluoromethoxy)toluene. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) and may be facilitated by a catalyst, for instance, zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).

The core of this process is the selective substitution of a hydrogen atom on the methyl group of the toluene derivative with a chlorine atom. The causality behind this choice of reagents lies in their efficacy and industrial scalability. Thionyl chloride is a potent and cost-effective chlorinating agent. Precise control over reaction parameters such as temperature, reaction time, and stoichiometry is paramount to maximize the yield of the desired monochlorinated product while minimizing the formation of dichlorinated or other byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the industrial synthesis process.

References

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)benzyl Chloride

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-(trifluoromethoxy)benzyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various synthetic strategies. It delves into the mechanistic details, experimental protocols, and the rationale behind procedural choices for the synthesis of this crucial compound. The guide emphasizes scientific integrity, providing citations to authoritative sources and presenting quantitative data in a clear, comparative format. Visual aids in the form of reaction diagrams and workflow charts are included to enhance understanding.

Introduction: The Significance of the Trifluoromethoxy Moiety

This compound is a valuable building block in organic synthesis, primarily due to the unique properties imparted by the trifluoromethoxy (-OCF₃) group. This functional group is highly sought after in medicinal chemistry and materials science for its ability to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates.[1][2] The trifluoromethoxy group's strong electron-withdrawing nature also influences the reactivity of the benzyl chloride moiety, making it a versatile reagent for introducing the 3-(trifluoromethoxy)benzyl group into a wide range of molecules.[1] This guide will explore the most prevalent and practical methods for the synthesis of this compound, providing the necessary technical details for its successful preparation in a laboratory setting.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of a particular pathway often depends on the starting material availability, desired scale of production, and the specific requirements for purity and yield. This guide will focus on three primary synthetic strategies:

-

Pathway 1: Direct Chlorination of 3-(Trifluoromethoxy)toluene

-

Pathway 2: Chlorination of 3-(Trifluoromethoxy)benzyl Alcohol

-

Pathway 3: Multi-step Synthesis from m-Xylene

The following sections will provide a detailed examination of each of these pathways, including reaction mechanisms, experimental protocols, and a discussion of the critical parameters that influence the outcome of the synthesis.

Pathway 1: Direct Chlorination of 3-(Trifluoromethoxy)toluene

This method represents a direct and industrially relevant approach to this compound.[1] The reaction involves the selective chlorination of the benzylic position of 3-(trifluoromethoxy)toluene.

Mechanistic Insights: Free-Radical Halogenation

The chlorination of the benzylic methyl group proceeds via a free-radical chain mechanism.[3][4] The reaction is typically initiated by ultraviolet (UV) light or a radical initiator, which promotes the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•).

References

- 1. nbinno.com [nbinno.com]

- 2. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

An In-Depth Technical Guide to 3-(Trifluoromethoxy)benzyl chloride (CAS: 89807-43-2)

A Keystone Intermediate for Advanced Pharmaceutical and Agrochemical Development

This guide offers a comprehensive technical overview of 3-(Trifluoromethoxy)benzyl chloride, a crucial chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its chemical properties, synthesis, reactivity, and applications, with a focus on the scientific principles that underpin its utility.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 1-(chloromethyl)-3-(trifluoromethoxy)benzene, is a specialty building block valued for its unique combination of a reactive benzyl chloride moiety and a trifluoromethoxy group.[1] The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties in drug design, offering a distinct profile compared to the more common trifluoromethyl (-CF₃) group.

The -OCF₃ group is highly lipophilic and serves as a metabolically stable bioisostere for other functional groups.[2][3] Its strong electron-withdrawing nature can significantly influence the electronic environment of the aromatic ring, affecting reaction kinetics and the biological activity of derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89807-43-2 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform); Insoluble in water. | [1] |

| Purity (Typical) | >98.0% | [1] |

Synthesis and Manufacturing

The industrial synthesis of this compound is typically achieved through the chlorination of 3-(trifluoromethoxy)toluene.[1] This transformation can be accomplished via a free-radical halogenation mechanism, often initiated by UV light or a radical initiator.[4] An alternative and common laboratory-scale approach involves the conversion of the corresponding benzyl alcohol.

Below is a representative workflow for a two-step synthesis from 3-(trifluoromethoxy)benzaldehyde, proceeding through a benzyl alcohol intermediate.

Detailed Experimental Protocol: Synthesis via Benzyl Alcohol Chlorination

This protocol is adapted from a general procedure for the chlorination of benzyl alcohols.[5]

Step 1: Reduction of 3-(Trifluoromethoxy)benzaldehyde to 3-(Trifluoromethoxy)benzyl alcohol

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the mixture.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(trifluoromethoxy)benzyl alcohol, which can be used in the next step without further purification.

Step 2: Chlorination of 3-(Trifluoromethoxy)benzyl alcohol

-

To a stirring solution of 3-(trifluoromethoxy)benzyl alcohol (1.0 eq, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 20 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 20 µL).[5]

-

Cool the mixture to 0 °C using an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq, 12 mmol) dropwise via a syringe.[5] Gas evolution (SO₂ and HCl) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[5]

-

Monitor the reaction by TLC or GC until the benzyl alcohol is completely consumed.[5]

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation if necessary.

Chemical Reactivity and Key Transformations

As a benzyl chloride, the compound is a potent electrophile, readily participating in nucleophilic substitution reactions (Sₙ2). The benzylic position is activated towards displacement by a wide range of nucleophiles.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] It can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate pKa and receptor binding affinity.[3][6]

A significant application of this compound is as a reactant in the preparation of indole derivatives that act as sphingosine-1-phosphate (S1P) receptor modulators.[7] S1P receptors are crucial in regulating lymphocyte trafficking, and their modulation is a therapeutic strategy for autoimmune diseases like multiple sclerosis.[8][9][10]

Representative Protocol: N-Alkylation of Indole

This protocol describes the N-alkylation of an indole, a key step in the synthesis of certain S1P receptor modulators. It is adapted from general procedures for indole alkylation.[11]

-

In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C (ice bath).

-

Add a solution of the desired indole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indole anion.

-

Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction by TLC for the consumption of the starting indole.

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated indole derivative.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as corrosive and can cause severe skin burns and eye damage.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Code |

| Hazard | Causes severe skin burns and eye damage. | H314 |

| Precautionary | Do not breathe dust/fume/gas/mist/vapors/spray. | P260 |

| Wash face, hands and any exposed skin thoroughly after handling. | P264 | |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | |

| IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | P301+P330+P331+P310 | |

| IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor. | P303+P361+P353+P310 | |

| IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. | P304+P340+P310 | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | P305+P351+P338+P310 | |

| Storage | Store locked up. | P405 |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 |

Note: This information is based on data for similar benzyl chlorides and should be confirmed with a specific Safety Data Sheet (SDS) for CAS 89807-43-2.[12][13]

Handling Recommendations:

-

Always use this compound within a certified chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[7]

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive building block for the development of novel pharmaceuticals and agrochemicals with enhanced performance profiles. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. 89807-43-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]

- 3. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. 3-(三氟甲氧基)氯苄 - CAS号 89807-43-2 - 摩熵化学 [molaid.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

Molecular weight and formula of 3-(Trifluoromethoxy)benzyl chloride

An In-Depth Technical Guide to 3-(Trifluoromethoxy)benzyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound, with the CAS number 89807-43-2, is a pivotal fluorinated building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive benzyl chloride moiety and a lipophilic, electron-withdrawing trifluoromethoxy group, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its core properties, synthesis, chemical reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Core Physicochemical Properties

The compound's utility is underpinned by its specific chemical and physical characteristics. The trifluoromethoxy (-OCF3) group significantly enhances lipophilicity and can improve the metabolic stability and binding affinity of derivative molecules, a highly desirable trait in drug discovery.

| Property | Value | Source |

| Chemical Name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | [1] |

| CAS Number | 89807-43-2 | [2] |

| Molecular Formula | C₈H₆ClF₃O | [1][2] |

| Molecular Weight | 210.58 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | |

| Purity | Typically ≥98.0% | |

| Boiling Point | 189.4±35.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform. |

Synthesis and Industrial Production

The primary industrial route to this compound involves the targeted chlorination of 3-(trifluoromethoxy)toluene. This transformation is a cornerstone of its commercial availability.

Causality of Synthesis Choices:

-

Starting Material: 3-(Trifluoromethoxy)toluene is selected due to the relative stability of the trifluoromethoxy group under chlorination conditions and the reactivity of the benzylic methyl group.

-

Reagent Selection: A chlorinating agent such as thionyl chloride (SOCl₂) is often employed. The choice of reagent and conditions is critical to ensure selective chlorination at the benzylic position, preventing unwanted ring chlorination.

-

Catalysis: The reaction may be promoted by Lewis acid catalysts, like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), which facilitate the chlorination process. Alternatively, radical initiation (e.g., UV light) can be used for side-chain chlorination. The precise control of these conditions is essential for achieving high yield and purity.

References

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl chloride: Reactivity, Stability, and Synthetic Applications

This guide provides a comprehensive technical overview of 3-(Trifluoromethoxy)benzyl chloride, a critical intermediate in the pharmaceutical, agrochemical, and fine chemical industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, stability, and its versatile applications in organic synthesis.

Introduction: Unveiling a Versatile Building Block

This compound, also known as 1-(chloromethyl)-3-(trifluoromethoxy)benzene, is a significant chemical intermediate valued for its unique reactivity profile. The presence of the benzyl chloride moiety renders it an effective electrophile for benzylation reactions, while the trifluoromethoxy group at the meta position imparts distinct electron-withdrawing properties and increased lipophilicity. These characteristics significantly influence the kinetics of its reactions and the physicochemical properties of the resulting compounds, making it a valuable tool for medicinal chemists seeking to modulate the bioactivity and metabolic stability of target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89807-43-2 | |

| Molecular Formula | C8H6ClF3O | |

| Molecular Weight | 210.58 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform); insoluble in water. | |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. | [1] |

The Heart of the Molecule: Understanding Reactivity and Stability

The reactivity of this compound is primarily dictated by the interplay between the benzylic chloride and the trifluoromethoxy group.

The Benzylic Chloride: A Hub of Reactivity

The carbon-chlorine bond in the benzyl chloride group is the primary site of nucleophilic attack. Benzyl halides are generally more reactive in nucleophilic substitution reactions than their alkyl halide counterparts. This heightened reactivity is attributed to the ability of the benzene ring to stabilize the transition state and any carbocation intermediate that may form, particularly in SN1-type reactions.[2]

The Trifluoromethoxy Group: An Electronic Modulator

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This electronic effect deactivates the aromatic ring towards electrophilic aromatic substitution but, more importantly in this context, it influences the reactivity of the benzylic chloride. The strong inductive effect of the -OCF₃ group can destabilize the formation of a benzylic carbocation, potentially favoring an SN2 mechanism over an SN1 mechanism in nucleophilic substitution reactions.

Furthermore, the trifluoromethoxy group is known to increase the lipophilicity of molecules, a property that can enhance the bioavailability of drug candidates.[3]

Stability and Handling Considerations

This compound is a corrosive material that causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[4] Proper handling in a well-ventilated area, preferably a chemical fume hood, is essential.[4][5] Personal protective equipment, including gloves, goggles, and a face shield, should always be worn.[5]

The compound should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and at refrigerated temperatures (2–8 °C) to prevent degradation.[1] It is incompatible with strong oxidizing agents and strong bases.[6] Hydrolysis can occur in the presence of water, leading to the formation of 3-(trifluoromethoxy)benzyl alcohol. While benzyl chloride itself hydrolyzes, the rate can be influenced by substituents on the aromatic ring.[7]

Synthetic Utility: A Gateway to Novel Molecules

The primary application of this compound lies in its role as a versatile building block in organic synthesis. It is a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Nucleophilic Substitution Reactions

The most common reactions involving this compound are nucleophilic substitutions at the benzylic carbon. This allows for the introduction of the 3-(trifluoromethoxy)benzyl moiety into a wide range of molecules.

Diagram 1: General Nucleophilic Substitution Workflow

Caption: A typical Sₙ2 reaction pathway for this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile in a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile).

-

Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The 3-(trifluoromethoxy)benzyl group is a valuable pharmacophore. Its incorporation into drug candidates can enhance metabolic stability and improve their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, this moiety is used in the preparation of indole derivatives that act as sphingosine-1-phosphate receptor modulators.[8]

Industrial-Scale Synthesis

The industrial production of this compound typically involves the chlorination of 3-(trifluoromethoxy)toluene. This process often employs reagents like thionyl chloride in the presence of a catalyst, such as zinc chloride or aluminum chloride. Careful control of the reaction conditions is crucial to maximize yield and purity while managing the formation of byproducts like hydrogen chloride.

Diagram 2: Industrial Synthesis Pathway

Caption: Simplified workflow for the industrial synthesis of the target compound.

Safety and Handling

As a hazardous chemical, strict safety protocols must be followed when handling this compound.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Reference |

| Causes severe skin burns and eye damage.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[6] | [1][6] |

| Lachrymator (causes tearing).[4] | Do not breathe mist, vapors, or spray.[5][6] | [4][5][6] |

| Corrosive.[4] | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[6] | [4][6] |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | [5] |

In case of a spill, soak it up with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[5] All sources of ignition should be removed.[5]

Conclusion

This compound is a cornerstone intermediate for chemists in various fields. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, combined with the reactivity of the benzyl chloride moiety, make it an invaluable tool for the synthesis of complex organic molecules. A thorough understanding of its reactivity, stability, and handling requirements is paramount for its safe and effective use in the laboratory and in industrial settings.

References

- 1. This compound | 89807-43-2 [amp.chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. scispace.com [scispace.com]

- 8. This compound | 89807-43-2 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethoxy)benzyl Chloride

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for the versatile chemical intermediate, 3-(Trifluoromethoxy)benzyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven insights for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, with the molecular formula C₈H₆ClF₃O, is a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group imparts unique electronic properties and increased lipophilicity, making it a valuable moiety in medicinal chemistry. Accurate and unambiguous structural confirmation of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps. This guide will detail the expected spectroscopic signatures of this compound and provide robust, self-validating protocols for their acquisition.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound, highlighting the key functional groups that will be the focus of our analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Predicted Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 | m | 4H | Aromatic Protons | The aromatic protons will appear in the typical downfield region. The electron-withdrawing trifluoromethoxy and chloromethyl groups will influence their precise shifts, leading to a complex multiplet. |

| ~ 4.6 | s | 2H | -CH₂Cl | The benzylic protons adjacent to the electronegative chlorine atom are expected to be deshielded and appear as a singlet, as there are no adjacent protons to cause splitting. This is consistent with similar structures like methyl 3-(chloromethyl)benzoate. |

¹³C NMR Spectroscopy: Predicted Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 149 (q) | Ar-C-O | The carbon attached to the trifluoromethoxy group will be significantly downfield and show quartet splitting due to coupling with the three fluorine atoms. |

| ~ 138 | Ar-C-CH₂Cl | The carbon bearing the chloromethyl group. |

| ~ 130 | Aromatic CH | Aromatic carbon ortho to the -CH₂Cl group. |

| ~ 129 | Aromatic CH | Aromatic carbon para to the -CH₂Cl group. |

| ~ 124 | Aromatic CH | Aromatic carbon ortho to the -OCF₃ group. |

| ~ 121 (q) | -OCF₃ | The carbon of the trifluoromethoxy group will be a quartet with a large coupling constant due to the attached fluorine atoms. |

| ~ 120 | Aromatic CH | Aromatic carbon ortho to the -OCF₃ group. |

| ~ 45 | -CH₂Cl | The benzylic carbon will be shielded relative to the aromatic carbons but deshielded by the adjacent chlorine. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium peak for locking the spectrometer's magnetic field.

-

Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at 0 ppm, which is used as a reference to accurately calibrate the chemical shift axis.

-

Number of Scans: More scans are typically required for ¹³C NMR than for ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -CH₂- |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1280-1240 | C-O-C stretch (asym) & C-F stretch | Ar-O-CF₃ |

| 1170-1120 | C-F stretch | -CF₃ |

| 800-700 | C-H bend (out-of-plane) | m-disubstituted benzene |

| 700-600 | C-Cl stretch | -CH₂Cl |

Trustworthiness of the Protocol: The following protocol ensures reliable and reproducible IR data.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum (Electron Ionization)

In an Electron Ionization (EI) mass spectrum, the molecule is expected to fragment in a predictable manner.

| m/z | Predicted Fragment | Identity |

| 210/212 | [M]⁺ | Molecular ion (with ³⁵Cl and ³⁷Cl isotopes) |

| 175 | [M-Cl]⁺ | Loss of a chlorine radical |

| 127 | [C₇H₄F₃]⁺ | Tropylium-like ion after rearrangement |

The molecular ion peak should exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

MS Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under EI conditions.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Rationale for Experimental Choices:

-

GC-MS: This hyphenated technique separates the sample from any potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

-

EI at 70 eV: This is the standard ionization energy for EI-MS, which provides reproducible fragmentation patterns that can be compared to library spectra.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive structural characterization of this compound. The predicted spectroscopic data, based on fundamental principles and comparison with related structures, offer a clear roadmap for researchers to confirm the identity and purity of this important synthetic intermediate. By following the detailed and validated protocols outlined in this guide, scientists can ensure the generation of high-quality, reliable data, thereby upholding the integrity of their research and development endeavors.

The Trifluoromethoxy Group: A Guide to Harnessing its Unique Physicochemical Properties in Drug Development

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethoxy (OCF3) group has emerged as a substituent of profound interest, imparting a unique constellation of characteristics that can dramatically improve a drug candidate's profile. This in-depth technical guide provides a comprehensive exploration of the core attributes of the trifluoromethoxy group for researchers, scientists, and drug development professionals. We will delve into its distinct electronic nature, its significant impact on lipophilicity and metabolic stability, and the conformational intricacies that govern its interactions. This guide will further present practical synthetic considerations and methodologies, equipping scientists with the knowledge to strategically deploy the OCF3 group in the rational design of next-generation therapeutics.

The Trifluoromethoxy Group: Beyond a Simple Methoxy Analogue

At first glance, the trifluoromethoxy group might be perceived as a mere fluorinated version of the common methoxy group. However, this superficial comparison belies the profound and often non-intuitive alterations it imparts to a molecule. The substitution of hydrogen with fluorine atoms creates a functional group with a distinct electronic and steric profile, leading to significant changes in a molecule's physicochemical properties.[1]

The OCF3 group is characterized by the powerful electron-withdrawing nature of the three fluorine atoms, which significantly influences the electron distribution within the entire molecule.[1] This electronic perturbation, coupled with its notable impact on lipophilicity and metabolic stability, makes the trifluoromethoxy group a powerful tool in the medicinal chemist's arsenal.[1]

Unraveling the Electronic and Conformational Landscape

The electronic effects of the trifluoromethoxy group are a nuanced interplay of inductive and resonance effects. The high electronegativity of the fluorine atoms results in a strong σ-inductive electron withdrawal from the attached aromatic ring or alkyl chain.[2] This effect is more pronounced than that of a trifluoromethyl group and significantly alters the acidity and basicity of neighboring functional groups.[3]

Interestingly, while the oxygen atom possesses lone pairs that could theoretically participate in π-donation, this effect is significantly attenuated. The delocalization of the oxygen's p-electrons into the σ*-orbitals of the C-F bonds weakens the C-F bonds and strengthens the C-O bond.[4] This diminished π-donating capacity, even less than that of a fluorine atom, is a key differentiator from the methoxy group.[5]

This unique electronic signature has a direct impact on the group's conformational preferences. Unlike the methoxy group which often favors a planar conformation with aromatic rings, the trifluoromethoxy group typically adopts a perpendicular orientation.[4][5] This orthogonal arrangement minimizes repulsive electrostatic interactions between the fluorine lone pairs and the aromatic π-system.[4]

Caption: Conformational preferences of methoxy and trifluoromethoxy groups on an aryl ring.

A Potent Modulator of Lipophilicity

Lipophilicity, a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties, is profoundly influenced by the trifluoromethoxy group.[6] It is considered one of the most lipophilic substituents, significantly increasing a molecule's affinity for nonpolar environments.[7] This enhanced lipophilicity can facilitate passage across biological membranes, such as the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system.[7]

The Hansch π parameter, a measure of a substituent's contribution to lipophilicity, highlights the dramatic effect of the OCF3 group.

| Substituent | Hansch π Parameter |

| -H | 0.00 |

| -F | 0.14 |

| -Cl | 0.71 |

| -CH3 | 0.56 |

| -OCH3 | -0.02 |

| -CF3 | 0.88 |

| -OCF3 | 1.04 |

| Data sourced from: [7][8] |

This substantial increase in lipophilicity is a key reason for the strategic incorporation of the trifluoromethoxy group in drug design. However, it is crucial to strike a balance, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Enhancing Metabolic Stability: A Shield Against Degradation

One of the most significant advantages of the trifluoromethoxy group is its ability to enhance a molecule's metabolic stability.[1][9] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[7][9]

By strategically placing an OCF3 group at a known or suspected site of metabolism, particularly oxidative metabolism of a methoxy or methyl group, that metabolic pathway can be effectively blocked.[1][9] This "metabolic switching" can lead to several favorable outcomes for a drug candidate:

-

Longer half-life: Reduced metabolic clearance prolongs the drug's presence in the body.[9]

-

Improved bioavailability: A greater fraction of the administered dose reaches systemic circulation.[7]

-

More predictable pharmacokinetic profile: Reduced inter-individual variability in drug metabolism.[9]

The following workflow illustrates the process of assessing metabolic stability in vitro.

Caption: A typical workflow for an in vitro microsomal stability assay.

Synthetic Strategies for Introducing the Trifluoromethoxy Group

Despite its desirable properties, the incorporation of the trifluoromethoxy group into organic molecules can be challenging.[7] The trifluoromethoxide anion is highly unstable and difficult to handle directly.[7] However, significant progress has been made in developing synthetic methodologies for trifluoromethoxylation.

Classical Approaches

Historically, the synthesis of aryl trifluoromethyl ethers involved multi-step sequences, often requiring harsh reaction conditions and the use of toxic reagents.[8] These methods include:

-

Chlorination/Fluorination of Anisoles: This early method involves the chlorination of a methoxy group followed by fluorination with reagents like antimony trifluoride.[8]

-

From Aryl Fluoroformates: Reaction of phenols with phosgene to form chloroformates, followed by fluorination with reagents like sulfur tetrafluoride (SF4).[8]

Modern Trifluoromethoxylation Reagents

More recently, the development of specialized reagents has made the introduction of the OCF3 group more accessible and amenable to a wider range of substrates.[10][11] These can be broadly categorized as nucleophilic and radical trifluoromethoxylating reagents.

Protocol: Direct Trifluoromethoxylation of a Phenol using an Electrophilic Reagent

This protocol provides a general procedure for the direct trifluoromethoxylation of a phenolic substrate using a commercially available electrophilic trifluoromethoxylating reagent.

-

Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate (1.0 equiv) in a suitable dry solvent (e.g., acetonitrile, dichloromethane).

-

Addition of Base: Add a suitable base (e.g., potassium carbonate, triethylamine) (1.2-2.0 equiv) to the reaction mixture.

-

Addition of Trifluoromethoxylating Reagent: Slowly add the electrophilic trifluoromethoxylating reagent (e.g., a hypervalent iodine reagent) (1.1-1.5 equiv) to the stirred reaction mixture at the appropriate temperature (often room temperature, but may require cooling).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the product with a suitable organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The trifluoromethoxy group is a powerful and versatile substituent that offers a unique combination of electronic, lipophilic, and metabolic stability-enhancing properties. Its strategic incorporation into drug candidates can lead to significant improvements in their pharmacokinetic and pharmacodynamic profiles. While synthetic challenges have historically limited its widespread use, the development of modern trifluoromethoxylation reagents has opened new avenues for its application. A thorough understanding of the fundamental characteristics of the OCF3 group, as outlined in this guide, is essential for medicinal chemists seeking to leverage its full potential in the design of innovative and effective therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrevlett.com [chemrevlett.com]

IUPAC name 1-(Chloromethyl)-3-(trifluoromethoxy)benzene

An In-depth Technical Guide to 1-(Chloromethyl)-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(Chloromethyl)-3-(trifluoromethoxy)benzene (CAS No. 89807-43-2), a key fluorinated building block in modern organic synthesis. The document details the compound's physicochemical properties, synthesis, and characteristic reactivity. Emphasis is placed on the strategic influence of the trifluoromethoxy and chloromethyl functional groups, which impart unique electronic properties and synthetic versatility. Detailed protocols, mechanistic diagrams, and safety information are provided to support its effective application in pharmaceutical, agrochemical, and materials science research.

Compound Identification and Physicochemical Properties

1-(Chloromethyl)-3-(trifluoromethoxy)benzene, also known as 3-(trifluoromethoxy)benzyl chloride, is a disubstituted aromatic compound. The presence of both a reactive benzyl chloride moiety and a lipophilic, electron-withdrawing trifluoromethoxy group makes it a valuable intermediate for introducing the 3-(trifluoromethoxy)phenyl motif into target molecules.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | N/A |

| CAS Number | 89807-43-2 | [1][2] |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Appearance | Colorless to yellow liquid | N/A |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform); insoluble in water. | N/A |

| Boiling Point | Data not available. For the isomeric compound, 4-(trifluoromethoxy)benzyl chloride, the boiling point is 154-155 °C. | N/A |

| Density | Data not available. For the isomeric compound, 4-(trifluoromethoxy)benzyl chloride, the density is 1.607 g/cm³. | N/A |

Molecular Structure and Electronic Influence

The functionality of 1-(Chloromethyl)-3-(trifluoromethoxy)benzene is dictated by the interplay between its two key substituents on the aromatic ring.

-

Trifluoromethoxy (-OCF₃) Group : This group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) that is not significantly offset by resonance donation (+R) from the oxygen atom. This deactivates the benzene ring towards electrophilic aromatic substitution. In drug design, the -OCF₃ group is strategically employed to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of a molecule.[1]

-

Chloromethyl (-CH₂Cl) Group : This is a benzylic halide functional group. The carbon atom is electrophilic and serves as the primary site of reactivity for the entire molecule, readily undergoing nucleophilic substitution reactions.

The meta-substitution pattern places the chloromethyl group in a position where its reactivity is influenced by the strong inductive withdrawal of the trifluoromethoxy group, which can affect the stability of carbocation intermediates in Sₙ1-type reactions.

Synthesis and Mechanism

The most direct industrial route to 1-(Chloromethyl)-3-(trifluoromethoxy)benzene is the chlorination of the corresponding toluene derivative, 3-(trifluoromethoxy)toluene. While multiple chloromethylation methods exist, a common approach involves a free-radical or electrophilic chlorination at the benzylic position. A representative method involves the use of thionyl chloride (SOCl₂) or a similar chlorinating agent, often initiated by a radical initiator or catalyzed by a Lewis acid.

General Synthesis Workflow

The transformation from the toluene precursor to the final benzyl chloride product follows a clear logical path.

Caption: Synthesis workflow for the target compound.

Representative Synthetic Protocol

Disclaimer: This protocol is a representative example based on standard chlorination procedures and should be adapted and optimized with appropriate laboratory safety controls.

-

Reaction Setup : In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 3-(trifluoromethoxy)toluene (1.0 eq).

-

Reagent Addition : Add a suitable solvent like carbon tetrachloride. Add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (0.02 eq).

-

Reaction Execution : Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide byproduct.

-

Purification : Wash the filtrate with a 10% sodium carbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation : Purify the crude product by vacuum distillation to yield 1-(Chloromethyl)-3-(trifluoromethoxy)benzene as a clear liquid.

Chemical Reactivity and Applications

The primary utility of this compound is as a benzylating agent. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, proceeding via either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and reaction conditions.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions with various soft and hard nucleophiles.

Caption: Nucleophilic substitution pathways.

Protocol: Synthesis of a Benzylamine Derivative

-

Setup : Dissolve 1-(Chloromethyl)-3-(trifluoromethoxy)benzene (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Reagent Addition : Add potassium carbonate (2.0 eq) followed by the desired primary or secondary amine (1.2 eq).

-

Reaction : Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitored by TLC).

-

Work-up : Filter the solid potassium salts and concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude benzylamine derivative by column chromatography on silica gel.

Key Applications

-

Pharmaceutical Synthesis : It is used as a reactant in the preparation of complex drug molecules, such as indole derivatives that act as sphingosine-1-phosphate receptor modulators.[1]

-

Agrochemical Development : The trifluoromethoxy-phenyl moiety is incorporated into novel pesticides and herbicides to enhance their efficacy and stability.

-

Fine Chemicals : Serves as a versatile starting material for a wide range of specialized organic compounds.

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of (trifluoromethoxy)benzene shows a complex multiplet for the aromatic protons.[3] For 1-(Chloromethyl)-3-(trifluoromethoxy)benzene, the following signals are expected (in CDCl₃):

-

~7.2-7.5 ppm : A complex multiplet corresponding to the 4 aromatic protons (H-2, H-4, H-5, H-6).

-

~4.6 ppm : A sharp singlet corresponding to the 2 protons of the chloromethyl (-CH₂Cl) group. The downfield shift is due to the electronegativity of the adjacent chlorine atom.

¹³C NMR Spectroscopy

-

~149 ppm : Quaternary carbon attached to the -OCF₃ group.

-

~139 ppm : Quaternary carbon attached to the -CH₂Cl group.

-

~118-131 ppm : Signals for the four aromatic CH carbons.

-

~121 ppm (quartet) : The carbon of the -OCF₃ group, split by the three fluorine atoms.

-

~45 ppm : Signal for the benzylic carbon of the -CH₂Cl group.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift should be very close to that of related (trifluoromethoxy)benzene compounds.

-

~ -58 to -60 ppm : A singlet for the -OCF₃ group (relative to CFCl₃).[4]

Safety and Handling

Disclaimer: This information is summarized from safety data sheets of closely related isomers and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) for CAS 89807-43-2 before handling.

-

Hazard Identification :

-

Handling Precautions :

-

Use only under a chemical fume hood with adequate ventilation.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5]

-

Keep away from heat, sparks, and open flames. Take measures to prevent the build-up of electrostatic charge.[6]

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage :

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]

-

Inhalation : Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

References

Methodological & Application

Application Notes & Protocols: The Versatility of 3-(Trifluoromethoxy)benzyl Chloride in Modern Organic Synthesis

Abstract

3-(Trifluoromethoxy)benzyl chloride (CAS No. 89807-43-2) has emerged as a pivotal building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique molecular architecture, featuring a reactive benzylic chloride for nucleophilic substitution and a trifluoromethoxy (-OCF₃) group, offers a powerful combination of reactivity and functionality. The -OCF₃ moiety is of particular interest as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.

Introduction: Chemical Profile and Strategic Value

This compound, or 1-(chloromethyl)-3-(trifluoromethoxy)benzene, is a colorless to yellow liquid soluble in common organic solvents. The strategic importance of this reagent lies in the distinct properties conferred by its two key functional groups.

-

Benzyl Chloride Moiety : This group serves as a potent electrophile, making the molecule an excellent reagent for benzylation reactions. It readily participates in nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.

-

Trifluoromethoxy (-OCF₃) Group : This substituent is a bioisostere for other groups, such as a methoxy or chloro group, but with unique electronic properties. It is strongly electron-withdrawing and highly lipophilic. In medicinal chemistry, the introduction of an -OCF₃ group is a well-established strategy to modulate a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89807-43-2 | |

| Molecular Formula | C₈H₆ClF₃O | |

| Molecular Weight | 210.58 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Solubility | Soluble in ethanol, chloroform; insoluble in water |

The industrial synthesis of this reagent typically involves the chlorination of 3-(trifluoromethoxy)toluene, often using reagents like thionyl chloride. High purity (often >98.0%) is crucial to minimize side reactions in subsequent synthetic steps.

Core Application: Benzylation of Alcohols and Phenols (O-Alkylation)

The most direct application of this compound is the introduction of the 3-(trifluoromethoxy)benzyl group onto hydroxyl-containing compounds to form benzyl ethers. This transformation is fundamental for two primary reasons: the synthesis of target molecules containing this moiety and the protection of hydroxyl groups during multi-step synthesis.

Mechanistic Rationale

The reaction proceeds via a classical Williamson ether synthesis mechanism. A base is used to deprotonate the alcohol or phenol, generating a more nucleophilic alkoxide or phenoxide. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group in an SN2 reaction. The choice of base and solvent is critical to ensure high yields and prevent side reactions. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are effective for alcohols, while milder bases such as potassium carbonate (K₂CO₃) are often sufficient for more acidic phenols.

Protocol: Synthesis of 3-(Trifluoromethoxy)benzyl Phenyl Ether

This protocol details the O-alkylation of phenol as a representative example.

Materials and Reagents:

-

Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add dry acetone or DMF as the solvent (sufficient to dissolve the reagents, approx. 0.1 M concentration).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add this compound (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(trifluoromethoxy)benzyl phenyl ether.

Application: The 3-(Trifluoromethoxy)benzyl (TFMOBn) Protecting Group

Benzyl ethers are widely used as protecting groups for alcohols due to their stability across a broad range of reaction conditions and their susceptibility to cleavage under specific, mild conditions.[2][3] The TFMOBn group functions similarly but can offer altered stability or cleavage kinetics due to the electronic influence of the -OCF₃ substituent.

Protection and Deprotection Strategy

The protection step follows the O-alkylation protocol described in Section 2. The key advantage of benzyl-type protecting groups is the variety of deprotection methods available, most notably catalytic hydrogenolysis.

Deprotection Protocol: Cleavage of TFMOBn Ether via Hydrogenolysis

-

Dissolve the TFMOBn-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

Place the flask in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (from a balloon or a pressurized vessel).

-

Stir the reaction vigorously at room temperature. The reaction is usually complete within 2-16 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to yield the deprotected alcohol.

Role in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility is demonstrated in the construction of novel drug candidates where the 3-(trifluoromethoxy)benzyl moiety is a core structural component. For example, it has been used in the synthesis of analogues of the tuberculosis drug PA-824, where the benzyl ether linkage is crucial for activity.[]

Table 2: Examples of Bioactive Scaffolds Synthesized Using this compound

| Compound Class | Therapeutic/Application Area | Role of 3-(CF₃O)BnCl | Reference |

| Imidazo-oxazines | Antitubercular Agents | Formation of a key benzyl ether side chain | [] |

| Biphenyl Analogues | General Drug Discovery | Introduction of a metabolically stable, lipophilic group | [] |

| Various Pesticides | Agrochemicals | Building block for creating effective and stable herbicides/pesticides |

Advanced Applications: Cross-Coupling Reactions

While less common than its use in nucleophilic substitution, benzylic chlorides can participate in transition-metal-catalyzed cross-coupling reactions. For instance, Stille cross-coupling reactions have been developed for α-(trifluoromethyl)benzyl chlorides with organostannanes.[5][6] These reactions forge new carbon-carbon bonds, significantly expanding the synthetic utility of the reagent beyond simple benzylation.

The reaction of this compound in a palladium-catalyzed cross-coupling would likely require careful optimization of the catalyst, ligand, and reaction conditions to favor oxidative addition and prevent side reactions like β-hydride elimination (though not possible in this specific substrate) or homocoupling. This represents an advanced application area for researchers looking to construct complex carbon skeletons.

Safety and Handling

This compound is a reactive electrophile and should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Toxicity: Assumed to be a lachrymator and irritant. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a versatile and highly valuable reagent in organic synthesis. Its primary role as a benzylating agent allows for the straightforward introduction of the functionally important 3-(trifluoromethoxy)benzyl moiety, which is critical for modulating the properties of bioactive molecules. Its application as a protecting group and its potential for use in more complex cross-coupling reactions further underscore its importance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from routine protection chemistry to the design of next-generation pharmaceuticals and agrochemicals.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. Stille cross-coupling of secondary and tertiary α-(trifluoromethyl)-benzyl chlorides with allylstannanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Functionalization of Indoles: A Guide to Regioselective Alkylation using 3-(Trifluoromethoxy)benzyl Chloride

Introduction: The Significance of the Indole Scaffold and the Trifluoromethoxy Moiety in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals. Its unique electronic properties and versatile reactivity make it an ideal framework for the development of novel therapeutic agents targeting a wide spectrum of diseases, including cancer, viral infections, and central nervous system disorders. The strategic modification of the indole ring at either the nitrogen (N-1) or the C-3 position allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of fluorine-containing functional groups has become a pivotal strategy in contemporary drug design.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling set of properties that can significantly enhance the drug-like characteristics of a molecule. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This application note provides a comprehensive guide for researchers on the utilization of 3-(trifluoromethoxy)benzyl chloride as a key reactant for the regioselective alkylation of indoles, leading to the synthesis of novel and potentially bioactive indole derivatives. We will explore detailed protocols for both N-alkylation and C3-alkylation, discuss the underlying mechanistic principles that govern regioselectivity, and provide practical insights for the successful synthesis, purification, and characterization of these valuable compounds.

Regioselective Alkylation of Indole: A Tale of Two Pathways

The reaction of an indole with an electrophile like this compound can proceed via two primary pathways: substitution at the N-1 position or at the C-3 position. The outcome of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. Understanding these factors is crucial for directing the synthesis towards the desired isomer.

dot graph TD { A[Indole] -->|Deprotonation (Strong Base, e.g., NaH)| B(Indolide Anion); B -->|Reaction with this compound| C{N-1 Alkylation}; A -->|Electrophilic Attack (Lewis/Brønsted Acid)| D(Intermediate); D -->|Reaction with this compound| E{C-3 Alkylation (Friedel-Crafts)}; subgraph "N-Alkylation Pathway" C end subgraph "C3-Alkylation Pathway" E end } caption: "Regioselective Alkylation of Indole"

N-Alkylation: This pathway is favored under conditions that generate a significant concentration of the indolide anion. This is typically achieved by using a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in a polar apathetic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting anion is a "hard" nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the "harder" electrophilic center, which in this case is the benzylic carbon of the benzyl chloride.

C3-Alkylation (Friedel-Crafts Type): In the absence of a strong base, or in the presence of a Lewis or Brønsted acid catalyst, the indole ring itself acts as a nucleophile.[3] The C-3 position is the most electron-rich and sterically accessible carbon, making it the preferred site for electrophilic attack. This reaction proceeds via a mechanism analogous to the Friedel-Crafts alkylation.

Experimental Protocols

Protocol 1: Selective N-Alkylation of Indole with this compound

This protocol is adapted from established procedures for the N-benzylation of indoles and is designed to favor the formation of 1-(3-(trifluoromethoxy)benzyl)-1H-indole.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Indole in anhydrous DMF"]; B [label="Add NaH (60% dispersion in oil)"]; C [label="Stir at 0°C to rt"]; D [label="Add this compound"]; E [label="Stir at rt"]; F [label="Quench with water"]; G [label="Extract with Ethyl Acetate"]; H [label="Dry, Concentrate & Purify"]; A -> B -> C -> D -> E -> F -> G -> H; } caption: "Workflow for N-Alkylation of Indole"

Materials:

-

Indole

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq).

-

Add anhydrous DMF to dissolve the indole.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of indole may be observed as a change in the appearance of the solution.

-

Slowly add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(3-(trifluoromethoxy)benzyl)-1H-indole.

Expected Characterization Data (based on the trifluoromethyl analog):

| Compound | Molecular Formula | Molecular Weight | Expected 13C NMR Signals (indicative) | Expected Mass Spec (m/z) |

| 1-(3-(Trifluoromethoxy)benzyl)-1H-indole | C₁₆H₁₂F₃NO | 291.27 | ~136.5 (C), ~128.9 (CH), ~121.7 (CH), ~121.1 (CH), ~119.3 (CH), ~109.9 (CH), ~101.4 (CH), ~50.2 (CH₂) | [M]+ 291.09 |

Note: The chemical shifts are approximate and based on the known spectrum of 1-[3-(trifluoromethyl)benzyl]-1H-indole. The trifluoromethoxy group will have a characteristic quartet in the 13C NMR due to C-F coupling.

Protocol 2: Selective C3-Alkylation of Indole with this compound

This protocol is based on Friedel-Crafts type reactions and is designed to selectively yield 3-(3-(trifluoromethoxy)benzyl)-1H-indole.